molecular formula C20H17N5O B7155691 N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B7155691
M. Wt: 343.4 g/mol
InChI Key: YAXGFGGYYLJVFT-UHFFFAOYSA-N
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Description

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with an indole moiety

Properties

IUPAC Name

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-2-25-18-8-7-13(11-21)9-17(18)23-20(25)24-19(26)10-14-12-22-16-6-4-3-5-15(14)16/h3-9,12,22H,2,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGFGGYYLJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#N)N=C1NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the cyano group and the ethyl substituent. The indole moiety is then attached through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as the cyano group, to yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide include other benzimidazole-indole derivatives, such as:

  • N-(5-cyano-1-methylbenzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide
  • N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-(1H-indol-3-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

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